3-(4-Ethoxy-2-methylphenyl)-1-propene
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Overview
Description
3-(4-Ethoxy-2-methylphenyl)-1-propene is an organic compound characterized by the presence of an ethoxy group and a methyl group attached to a phenyl ring, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-2-methylphenyl)-1-propene typically involves the alkylation of 4-ethoxy-2-methylphenol with a suitable propene derivative under basic conditions. The reaction may proceed through the following steps:
Formation of the Phenoxide Ion: The phenol is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Alkylation: The phenoxide ion reacts with a propene derivative, such as allyl bromide, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction, and the process conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-2-methylphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) can convert the propene group to a propyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 3-(4-Ethoxy-2-methylphenyl)propane.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
3-(4-Ethoxy-2-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Ethoxy-2-methylphenyl)piperidine
- 3-(4-(4-Ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline
- 3-(4-Ethoxy-2-methylphenyl)phenol
Uniqueness
3-(4-Ethoxy-2-methylphenyl)-1-propene is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-ethoxy-2-methyl-1-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-6-11-7-8-12(13-5-2)9-10(11)3/h4,7-9H,1,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSTYFFUPCPZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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